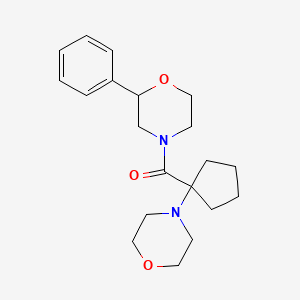
(1-Morpholin-4-ylcyclopentyl)-(2-phenylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Morpholin-4-ylcyclopentyl)-(2-phenylmorpholin-4-yl)methanone, also known as MPCM, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (1-Morpholin-4-ylcyclopentyl)-(2-phenylmorpholin-4-yl)methanone is not fully understood. However, it has been proposed that this compound acts as an inhibitor of certain enzymes and receptors in the body. This leads to the modulation of various signaling pathways and ultimately results in the observed physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes such as cyclooxygenase-2 and lipoxygenase. In vivo studies have shown that this compound exhibits anti-inflammatory and anti-tumor properties. This compound has also been found to modulate the levels of certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(1-Morpholin-4-ylcyclopentyl)-(2-phenylmorpholin-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability. However, this compound has some limitations as well. It is not very soluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on (1-Morpholin-4-ylcyclopentyl)-(2-phenylmorpholin-4-yl)methanone. One potential direction is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of this compound's potential use in the treatment of other diseases such as cancer and inflammation. Additionally, further studies on the mechanism of action of this compound may lead to the development of more potent and selective compounds.
Synthesis Methods
The synthesis of (1-Morpholin-4-ylcyclopentyl)-(2-phenylmorpholin-4-yl)methanone involves the reaction of 4-morpholinoaniline with cyclopentanone in the presence of a Lewis acid catalyst, followed by the reaction of the resulting intermediate with 4-phenylmorpholine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
(1-Morpholin-4-ylcyclopentyl)-(2-phenylmorpholin-4-yl)methanone has been studied for its potential applications in various fields such as medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-tumor properties. In neuropharmacology, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
(1-morpholin-4-ylcyclopentyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19(20(8-4-5-9-20)22-11-13-24-14-12-22)21-10-15-25-18(16-21)17-6-2-1-3-7-17/h1-3,6-7,18H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBBJKUYYJBOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N2CCOC(C2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
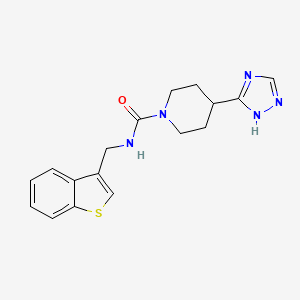
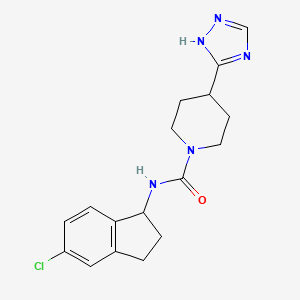
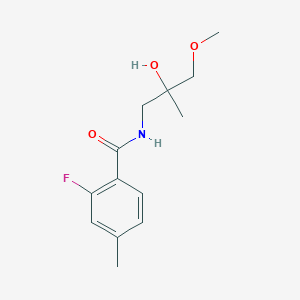
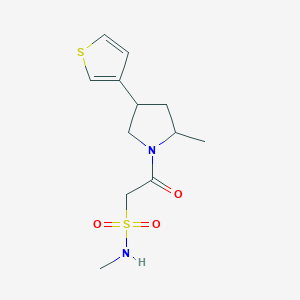
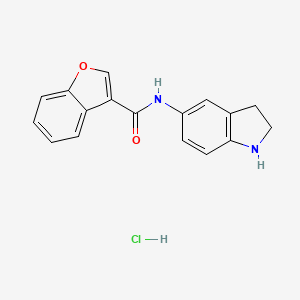
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
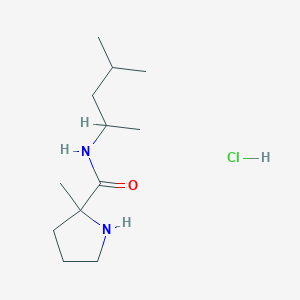
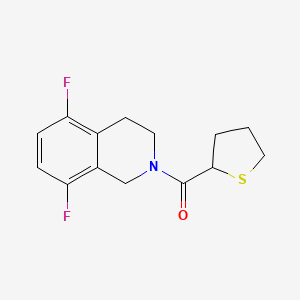
![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)